Estetrol

Description

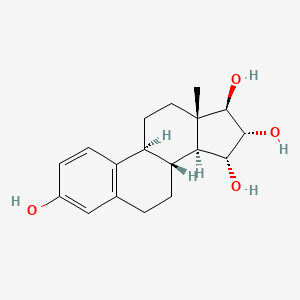

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O4/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3/t12-,13-,14-,15-,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIPIJNNOJSSQC-NYLIRDPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1[C@H]([C@H]([C@@H]2O)O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O4 | |

| Record name | estetrol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Estetrol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164888 | |

| Record name | Estetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

491.9±45.0 | |

| Record name | Estetrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

15183-37-6, 16127-99-4 | |

| Record name | Estetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15183-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estetrol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015183376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estetrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Estetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTETROL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENB39R14VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

233-236 | |

| Record name | Estetrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Estetrol's Mechanism of Action on Estrogen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Estetrol (E4) is a native estrogen with a unique mechanism of action on estrogen receptors (ERs), distinguishing it from classical estrogens like 17β-estradiol (E2). E4 exhibits a selective affinity for ERα over ERβ and demonstrates a distinct profile of activity, primarily engaging nuclear ER signaling pathways while remaining neutral or even antagonistic to membrane-initiated ER signaling. This tissue-selective activity, coupled with its lower potency compared to E2, positions E4 as a promising therapeutic agent with a potentially favorable safety profile, particularly concerning effects on breast and liver tissues. This guide provides a comprehensive overview of E4's interaction with ERs, detailing its binding affinity, transcriptional activity, co-regulator recruitment, and the underlying signaling pathways.

Estrogen Receptor Binding Affinity

This compound demonstrates a moderate binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a preferential binding to ERα.[1] This selective affinity is a key determinant of its tissue-specific effects.

| Compound | ERα Ki (nM) | ERβ Ki (nM) | Receptor Preference |

| This compound (E4) | 4.9[1] | 19[1] | ERα (4-5 fold)[2] |

| 17β-Estradiol (E2) | - | - | - |

Note: Specific Ki values for E2 were not consistently available across the reviewed literature for a direct comparison in this table.

Transcriptional Activity

E4 induces transcriptional activity via both ERα and ERβ, albeit with a significantly lower potency compared to E2 and the synthetic estrogen ethinylestradiol (EE).[3] In reporter gene assays, E4 demonstrates a dose-dependent stimulation of estrogen response element (ERE)-driven transcription.

| Compound | Receptor | EC50 (M) | Relative Potency vs. E2 |

| This compound (E4) | ERα | 1.1 x 10⁻⁹[3] | 0.4%[3] |

| ERβ | 2.6 x 10⁻⁹[3] | 0.8%[3] | |

| 17β-Estradiol (E2) | ERα | 4.4 x 10⁻¹²[3] | 100%[3] |

| ERβ | 2.0 x 10⁻¹¹[3] | 100%[3] | |

| Ethinylestradiol (EE) | ERα | 2.1 x 10⁻¹²[3] | 209.5%[3] |

| ERβ | 7.5 x 10⁻¹²[3] | 266.7%[3] |

Studies have shown that approximately 100-fold higher concentrations of E4 are required to achieve the same level of transcriptional activity as E2.[1] Furthermore, in breast cancer cell lines, E4 is 100 to 1000 times less potent than E2 in stimulating ERE transactivation.[4][5]

Co-regulator Recruitment

Upon binding to ERα, this compound induces a co-regulator recruitment profile that is remarkably similar to that of estradiol.[3][6] However, E4 is approximately 50 to 100 times less potent than E2 in activating this recruitment.[5] This suggests that while the fundamental mechanism of inducing a conformational change in the receptor to facilitate co-regulator binding is conserved, the efficiency of this process is significantly lower for E4. The similar recruitment pattern indicates that E4 and E2 likely utilize the same molecular mechanisms for transactivation.[3] One of the key co-activators recruited by the E4-ERα complex is the steroid receptor coactivator-3 (SRC3).[7]

Signaling Pathways: A Dichotomy of Action

The unique pharmacological profile of this compound stems from its differential engagement of the two primary estrogen receptor signaling pathways: the nuclear (genomic) pathway and the membrane-initiated (non-genomic) pathway.

Nuclear Estrogen Receptor Signaling

E4 primarily functions as an agonist of the nuclear ER signaling pathway.[8] This classical pathway involves the binding of E4 to cytoplasmic ERs, leading to receptor dimerization and translocation into the nucleus. The E4-ER complex then binds to estrogen response elements (EREs) on the DNA, initiating the transcription of target genes.[9]

Membrane-Initiated Estrogen Receptor Signaling

In contrast to its activity on nuclear receptors, E4 is neutral or acts as an antagonist at membrane-associated estrogen receptors.[1][8] This membrane-initiated steroid signaling (MISS) pathway involves the rapid activation of kinase cascades. E4 fails to promote MISS-dependent effects such as endothelial nitric oxide synthase activation and acceleration of endothelial healing.[7] Furthermore, in the presence of E2, E4 can antagonize these membrane-initiated effects.[7]

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a receptor.

Workflow:

Detailed Methodology:

-

Preparation of Reagents:

-

Receptor Source: Prepare cytosol from the uteri of ovariectomized rats as a source of ERα and ERβ.

-

Radioligand: Use [³H]-17β-estradiol as the radiolabeled ligand.

-

Test Compound: Prepare serial dilutions of this compound.

-

Assay Buffer: Typically a Tris-EDTA-DTT-Glycerol (TEDG) buffer.

-

-

Incubation:

-

In assay tubes, combine the receptor preparation, a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM), and varying concentrations of unlabeled E4.

-

Include tubes for total binding (only [³H]-E2 and receptor) and non-specific binding (with a large excess of unlabeled E2).

-

Incubate at a controlled temperature (e.g., 4°C) to reach equilibrium.

-

-

Separation:

-

Separate bound from free radioligand using a method like hydroxylapatite (HAP) adsorption or glass fiber filtration.

-

-

Quantification:

-

Measure the radioactivity in the bound fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of E4 to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate ER-mediated gene transcription.

Workflow:

Detailed Methodology:

-

Cell Culture and Transfection:

-

Use a suitable cell line (e.g., human osteoblastic U2-OS or breast cancer T47D cells) that is stably transfected with an expression vector for human ERα or ERβ and a reporter plasmid containing an estrogen-responsive element (ERE) upstream of a luciferase gene.

-

-

Cell Treatment:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Expose the cells to a range of concentrations of this compound or a reference estrogen (e.g., E2) for 24 hours.

-

-

Cell Lysis:

-

After the incubation period, wash the cells and lyse them using a suitable lysis buffer to release the luciferase enzyme.

-

-

Luminescence Measurement:

-

Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate.

-

Measure the light output using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

-

Plot the normalized luciferase activity against the log concentration of E4 to generate a dose-response curve and determine the EC50 value.

-

Co-regulator Recruitment Assay (FRET-based)

This assay assesses the ligand-dependent interaction between an estrogen receptor and a co-regulator peptide.

Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

Use a purified ligand-binding domain (LBD) of ERα or ERβ tagged with a donor fluorophore (e.g., a europium chelate).

-

Use a synthetic peptide corresponding to the receptor-interacting domain of a co-regulator (e.g., SRC3) labeled with an acceptor fluorophore (e.g., allophycocyanin).

-

-

Assay Procedure:

-

In a microplate, combine the labeled ER-LBD, the labeled co-regulator peptide, and varying concentrations of this compound.

-

Incubate the mixture to allow for binding and interaction.

-

-

FRET Measurement:

-

Excite the donor fluorophore using a suitable light source.

-

Measure the fluorescence emission at the wavelengths corresponding to both the donor and acceptor fluorophores.

-

-

Data Analysis:

-

An increase in the acceptor's emission intensity and a corresponding decrease in the donor's emission intensity indicate FRET, signifying proximity between the ER-LBD and the co-regulator peptide.

-

Calculate the FRET ratio or efficiency as a function of this compound concentration to determine the potency of E4 in inducing co-regulator recruitment.

-

Conclusion

This compound's mechanism of action on estrogen receptors is characterized by a unique combination of selective ERα binding, lower potency compared to estradiol, and a distinct preference for activating nuclear signaling pathways while being inactive or antagonistic at the membrane. This profile suggests that E4 may offer the therapeutic benefits of estrogenic action in certain tissues, such as the uterus and bone, while minimizing undesirable effects in others, like the breast and liver. The detailed understanding of its molecular interactions provided in this guide is crucial for the ongoing research and development of this compound as a novel therapeutic agent in women's health.

References

- 1. This compound/Drospirenone: A Review in Oral Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. This compound is a weak estrogen antagonizing estradiol-dependent mammary gland proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Combined to Progestogen for Menopause or Contraception Indication Is Neutral on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. The uterine and vascular actions of this compound delineate a distinctive profile of estrogen receptor α modulation, uncoupling nuclear and membrane activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cusabio.com [cusabio.com]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Estetrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estetrol (E4) is a naturally occurring estrogen produced by the human fetal liver during pregnancy.[1] Its unique molecular structure, characterized by four hydroxyl groups, underpins its distinctive chemical properties and pharmacological profile. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of its signaling pathways to facilitate further investigation and therapeutic development.

Molecular Structure and Chemical Properties

This compound, with the systematic IUPAC name (1R,2R,3R,3aS,3bR,9bS,11aS)-11a-Methyl-2,3,3a,3b,4,5,9b,10,11,11a-decahydro-1H-cyclopenta[a]phenanthrene-1,2,3,7-tetrol, is a C18 steroid hormone.[2] Its structure is distinguished by an aromatic A ring and four hydroxyl groups, which contribute to its unique physicochemical properties.[2]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (1R,2R,3R,3aS,3bR,9bS,11aS)-11a-Methyl-2,3,3a,3b,4,5,9b,10,11,11a-decahydro-1H-cyclopenta[a]phenanthrene-1,2,3,7-tetrol |

| CAS Number | 15183-37-6 |

| Chemical Formula | C₁₈H₂₄O₄ |

| Molecular Weight | 304.38 g/mol |

| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--O)O">C@HCCC4=C3C=CC(=C4)O |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Solid powder | |

| Water Solubility | 1.38 mg/mL | |

| LogP (Octanol-Water Partition Coefficient) | ~1.5 | |

| Purity (for research) | >99.0% | [3] |

Synthesis of this compound

Biosynthesis

This compound is naturally synthesized in the human fetal liver from estradiol (E2) and estriol (E3) through hydroxylation by the enzymes 15α- and 16α-hydroxylase.[2] These enzymes are uniquely expressed in the fetal liver, making this compound a specific marker of fetal well-being during pregnancy.[2]

Chemical Synthesis

For pharmaceutical use, this compound is synthesized from estrone, which is derived from phytosterols extracted from soybeans.[2] The synthesis process is complex, involving multiple steps to introduce the hydroxyl groups at the C15 and C16 positions with the correct stereochemistry.

Mechanism of Action

This compound is a selective estrogen receptor modulator (SERM) with a unique profile of activity. It exhibits tissue-selective effects, acting as an agonist in some tissues while having neutral or antagonistic effects in others.[4][3]

Interaction with Estrogen Receptors

This compound binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a 4- to 5-fold higher affinity for ERα.[5]

| Estrogen | ERα Ki (nM) | ERβ Ki (nM) | ERα/ERβ Selectivity Ratio |

| This compound (E4) | 4.9 | 19 | 0.26 |

| Estradiol (E2) | ~0.1-0.2 | ~0.2-0.3 | ~0.67 |

| Ethinylestradiol (EE2) | ~0.2 | ~0.9 | ~0.22 |

Note: Ki values can vary depending on the assay conditions. The values presented are representative.

Signaling Pathways

This compound's unique pharmacological profile stems from its differential activation of nuclear and membrane-initiated estrogen receptor signaling pathways.

This compound acts as an agonist at the nuclear ERα.[1] Upon binding, the this compound-ERα complex dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) on the DNA.[1] This complex then recruits coactivators, such as Steroid Receptor Coactivator-3 (SRC-3), to initiate the transcription of target genes like c-Fos, pS2 (TFF1), and GREB1, leading to estrogenic effects in tissues such as the uterus, vagina, and bone.[6][7]

Figure 1. this compound's Nuclear ERα Signaling Pathway.

In contrast to its nuclear agonism, this compound exhibits limited to antagonistic effects on the membrane-initiated steroid signaling (MISS) of ERα.[1] Estradiol typically activates rapid, non-genomic signaling through membrane-associated ERα, leading to the activation of pathways like MAPK/ERK and PI3K/Akt, which are implicated in cell proliferation and survival. This compound does not efficiently activate these pathways and can antagonize their activation by estradiol, particularly in breast tissue.[1][8]

Figure 2. this compound's Antagonism of Membrane ERα Signaling.

Recent evidence suggests that this compound can also act as a ligand for GPER1. This interaction has been shown to inhibit the motility of triple-negative breast cancer cells through a signaling cascade involving the upregulation of SERPINB2.

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile for an oral therapeutic.

| Parameter | This compound (E4) | Estradiol (E2) | Ethinylestradiol (EE2) |

| Oral Bioavailability | High (~70-80%) | Low (<5%) | ~40-60% |

| Half-life (t₁/₂) | ~24-28 hours | ~1-2 hours (oral) | ~13-27 hours |

| Time to Peak (Tₘₐₓ) | ~0.5-2 hours | ~1-2 hours | ~1-2 hours |

| Plasma Protein Binding | ~46-50% (to albumin) | ~98% (to SHBG and albumin) | ~98% (to albumin) |

| Metabolism | Primarily Phase 2 (glucuronidation, sulfation) | Extensive Phase 1 (CYP450) and Phase 2 | Extensive Phase 1 (CYP450) and Phase 2 |

| Excretion | Primarily in urine | Primarily in urine | Primarily in urine and feces |

Experimental Protocols

Competitive Radioligand Binding Assay for Estrogen Receptor Affinity

This assay determines the binding affinity of a test compound (e.g., this compound) to estrogen receptors by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-Estradiol) for binding to the receptor.

Methodology:

-

Preparation of Receptor Source: Uterine cytosol from ovariectomized rats or recombinant human ERα and ERβ can be used as the receptor source.[2] The protein concentration of the cytosol is determined.

-

Assay Buffer: A suitable buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer) is prepared.

-

Incubation: A constant concentration of radiolabeled estradiol and varying concentrations of the unlabeled competitor (this compound) are incubated with the receptor preparation.

-

Separation of Bound and Free Ligand: Dextran-coated charcoal is added to absorb the unbound radioligand. The mixture is centrifuged to pellet the charcoal.

-

Quantification: The radioactivity in the supernatant, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Methodology:

-

Cell Culture: MCF-7 cells are maintained in a suitable growth medium. Prior to the assay, cells are cultured in a hormone-free medium (phenol red-free medium with charcoal-stripped serum) for several days to deplete endogenous estrogens.[9]

-

Cell Seeding: Cells are seeded into 96-well plates at a low density.

-

Treatment: Cells are treated with a range of concentrations of the test compound (this compound) and a positive control (Estradiol).

-

Incubation: The plates are incubated for a period of 6-7 days, allowing for cell proliferation.

-

Quantification of Cell Proliferation: Cell proliferation can be quantified using various methods, such as:

-

Crystal Violet Staining: Staining the cells and measuring the absorbance.

-

MTS/XTT Assay: Measuring the metabolic activity of the cells.

-

BrdU Incorporation: Measuring DNA synthesis.

-

-

Data Analysis: A dose-response curve is generated, and the concentration that produces 50% of the maximal proliferative effect (EC₅₀) is calculated.

In Vivo Uterotrophic Bioassay in Rats

This in vivo assay evaluates the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rats.[4]

Methodology:

-

Animal Model: Immature female rats (e.g., Sprague-Dawley or Wistar) are used.

-

Dosing: The test substance (this compound) is administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control and a positive control (e.g., ethinylestradiol) are included.

-

Necropsy: Approximately 24 hours after the final dose, the animals are euthanized, and the uteri are excised and weighed (wet and blotted weight).[4]

-

Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro assessment of the estrogenic activity of a compound like this compound.

Figure 3. Workflow for In Vitro Estrogenic Activity Assessment.

Conclusion

This compound presents a unique molecular structure and a multifaceted mechanism of action that distinguishes it from other estrogens. Its selective activation of nuclear ERα signaling while antagonizing membrane-initiated pathways provides a molecular basis for its tissue-selective effects. The favorable pharmacokinetic profile of this compound, including its high oral bioavailability and long half-life, further enhances its therapeutic potential. This technical guide provides a foundational understanding of this compound's core properties, which is essential for ongoing research and the development of novel estrogen-based therapies. The detailed experimental protocols and visual aids are intended to support the scientific community in further elucidating the full therapeutic utility of this promising molecule.

References

- 1. This compound: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. pharmatest.com [pharmatest.com]

- 6. Comparison of estrogenic components used for hormonal contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The expression of estrogen receptors as well as GREB1, c-MYC, and cyclin D1, estrogen-regulated genes implicated in proliferation, is increased in peritoneal endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound is a weak estrogen antagonizing estradiol-dependent mammary gland proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Pharmacokinetics and pharmacodynamics of Estetrol in preclinical models.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estetrol (E4), a native estrogen produced by the human fetal liver, is emerging as a promising candidate in hormone therapy and contraception. Its unique pharmacological profile, characterized by a selective action on estrogen receptors, suggests a potentially improved safety and tolerability profile compared to existing estrogens. This technical guide provides an in-depth overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its distinct mechanism of action.

Pharmacokinetics: A Favorable Profile for Oral Administration

Preclinical studies in rodent models have established that this compound exhibits favorable pharmacokinetic properties, supporting its development for oral administration.

Oral Bioavailability and Key Pharmacokinetic Parameters

This compound demonstrates high oral bioavailability in rats.[1][2] Studies in female rats have shown an oral bioavailability of 70% and above at doses of 0.05 and 0.5 mg/kg.[1] While subcutaneous administration leads to higher initial plasma levels, oral dosing provides comparable levels after a short period.[1]

Pharmacokinetic parameters for this compound have been characterized in both rats and mice, highlighting species-specific differences. In rats, the half-life of this compound is approximately 2-3 hours.[3] In mice, the half-life is around 2 hours.[3] A study comparing different administration routes in mice found that subcutaneous and intraperitoneal injections resulted in similar pharmacokinetic profiles with a rapid peak concentration (Cmax) reached after 10 minutes, followed by a swift decline.[3] To mimic the steady-state concentrations observed in humans with chronic oral administration, the use of osmotic minipumps has been shown to be an effective method in mice, providing constant circulating levels of this compound.[3][4]

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models (Single Dose)

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (h·ng/mL) | Oral Bioavailability (%) | Reference |

| Rat | Oral | 0.05 | - | - | - | >70 | [1] |

| Rat | Oral | 0.5 | 52 | - | - | >70 | [3] |

| Rat | Subcutaneous | 0.5 | 86.5 | - | - | - | [3] |

| Mouse | Oral Gavage | 0.3 | 11.52 ± 5.25 | - | - | - | [3] |

| Mouse | Subcutaneous | 0.3 | 90.92 ± 20.83 | 10 | - | - | [3] |

| Mouse | Intraperitoneal | 0.3 | 70-90 | 10 | - | - | [3] |

| Mouse | Intravenous | 0.3 | - | - | - | 100 | [3] |

Note: '-' indicates data not available in the cited sources.

Pharmacodynamics: Tissue-Selective Estrogenic Activity

This compound's pharmacodynamic profile is characterized by its tissue-selective estrogenic effects, demonstrating desirable agonist activity in bone and the uterus while exhibiting a weaker, and in some contexts antagonistic, effect on breast tissue.

Effects on Bone Metabolism

In a well-established preclinical model of postmenopausal osteoporosis, the ovariectomized (OVX) rat, oral administration of this compound has been shown to have significant bone-sparing effects.[1][5][6] Treatment with this compound for 4 weeks dose-dependently prevented the ovariectomy-induced increase in serum osteocalcin levels, a marker of bone turnover.[1][5] Furthermore, this compound treatment led to increased bone mineral density, bone mineral content, and bone strength.[1][5][6]

Table 2: Effect of Oral this compound on Bone Parameters in Ovariectomized Rats

| Treatment Group | Dose (mg/kg/day) | Change in Serum Osteocalcin | Bone Mineral Density | Bone Strength | Reference |

| OVX + Vehicle | - | Increase | Decrease | Decrease | [1] |

| OVX + this compound | 0.1 | Inhibition of Increase | Increase | Increase | [1] |

| OVX + this compound | 0.5 | Inhibition of Increase | Increase | Increase | [1] |

| OVX + this compound | 2.5 | Significant Inhibition of Increase | Significant Increase | Significant Increase | [1] |

| OVX + Ethinylestradiol | 0.1 | Significant Inhibition of Increase | Significant Increase | Significant Increase | [1] |

Uterotrophic Effects

This compound demonstrates clear estrogenic activity in the uterus of preclinical models. In ovariectomized rats, daily oral administration of this compound for 7 days resulted in a statistically significant, dose-dependent increase in uterine wet weight.[5] The potency of this compound in this model was estimated to be approximately 20-fold lower than that of ethinylestradiol (EE).[5] Similarly, acute subcutaneous administration of this compound in ovariectomized mice induced uterotrophic effects, including increased luminal epithelial and stromal height.[5]

Effects on the Mammary Gland

A key aspect of this compound's preclinical profile is its differential effect on breast tissue compared to other estrogens. In vitro studies have shown that a 100-fold higher concentration of this compound is required to stimulate the proliferation of normal human breast epithelial cells to the same extent as estradiol (E2).[5] In vivo, in a mouse model, this compound was also found to be about 100 times less potent than E2 in stimulating mammary gland proliferation.[7]

Furthermore, preclinical studies suggest that this compound may have anti-estrogenic-like effects in the breast in the presence of estradiol. In vitro, this compound can antagonize the proliferative effect of E2 on breast cancer cells.[5] In a preclinical model using ovariectomized immunodeficient mice with MCF-7 breast cancer cell xenografts, this compound alone at high doses promoted tumor growth, but to a lesser extent than E2.[5] Importantly, when co-administered with E2, this compound attenuated E2-induced tumor growth in a dose-dependent manner.[5]

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies of this compound.

Oral Bioavailability Study in Rats

-

Animals: Female rats.

-

Administration: A single dose of this compound was administered either orally (gavage) or subcutaneously at doses of 0.05, 0.5, or 5.0 mg/kg.[1]

-

Sampling: Plasma samples were collected at various time points after administration.

-

Analysis: Plasma concentrations of this compound were determined using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

-

Calculation: Oral bioavailability was calculated relative to subcutaneous dosing based on the area under the curve (AUC).[1]

Bone-Sparing Effects in Ovariectomized Rats

-

Animal Model: Three-month-old female rats were either sham-operated or bilaterally ovariectomized (OVX) to model postmenopausal estrogen deficiency.[1]

-

Treatment: Animals were divided into treatment groups: sham + vehicle, OVX + vehicle, OVX + this compound (0.1, 0.5, or 2.5 mg/kg/day), and OVX + ethinylestradiol (0.1 mg/kg/day) as a positive control.[1] Treatment was administered daily by oral gavage for 4 weeks.[1]

-

Measurements:

-

Serum Osteocalcin: Blood samples were collected to measure serum levels of osteocalcin.[1]

-

Bone Mineral Density (BMD) and Content (BMC): Lumbar vertebrae (L3-L6) were analyzed for BMD and BMC.[1]

-

Bone Strength: The biomechanical properties of the distal femora were assessed to determine bone strength.[1]

-

Uterotrophic Assay in Rats and Mice

-

Animal Model: Immature or ovariectomized adult female rats or mice are typically used to minimize the influence of endogenous estrogens.[8][9]

-

Administration: Test compounds are administered daily for three consecutive days via oral gavage or subcutaneous injection.[8][9]

-

Endpoint: On the fourth day, approximately 24 hours after the last dose, the animals are euthanized, and the uteri are excised and weighed (both wet and blotted weight).[8][9] An increase in uterine weight compared to the vehicle control group indicates estrogenic activity.

Mammary Gland Proliferation Assay in Mice

-

Animal Model: Prepubertal ovariectomized female mice.

-

Treatment: Mice are treated with this compound, estradiol (E2), or a combination of both.

-

Proliferation Assessment: Epithelial cell proliferation in the mammary glands is assessed using methods such as the incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog, followed by histological analysis and quantification.[10]

Mechanism of Action: Uncoupling of Nuclear and Membrane ERα Signaling

This compound's unique pharmacological profile is attributed to its distinct mechanism of action at the estrogen receptor alpha (ERα). Estrogens can exert their effects through two main pathways: the classical nuclear pathway and a rapid, membrane-initiated signaling (MISS) pathway.[11]

-

Nuclear Pathway: Involves the binding of estrogen to ERα in the nucleus, leading to the regulation of gene transcription. This pathway is responsible for many of the classical estrogenic effects, such as those on the uterus.[11][12]

-

Membrane-Initiated Steroid Signaling (MISS): Involves the activation of a subpopulation of ERα located at the cell membrane, leading to rapid, non-genomic effects.[11][12]

Preclinical studies have demonstrated that this compound acts as a selective ERα modulator, effectively uncoupling these two signaling pathways.[11][12][13] While this compound can activate the nuclear ERα pathway, leading to uterotrophic and bone-sparing effects, it fails to activate the membrane ERα signaling pathway in specific tissues like the endothelium and breast cancer cells.[5][11][12] Furthermore, in the presence of estradiol, this compound can antagonize E2-mediated membrane-initiated signaling.[12]

This unique mechanism is believed to underlie this compound's favorable safety profile, particularly its reduced impact on breast tissue proliferation.

Signaling Pathway Diagrams

Caption: Differential activation of ERα signaling pathways by Estradiol and this compound.

Caption: Experimental workflow for assessing the bone-sparing effects of this compound.

Conclusion

The preclinical data for this compound reveal a promising pharmacological profile. Its high oral bioavailability and selective estrogenic activity, particularly the uncoupling of nuclear and membrane ERα signaling, suggest that this compound may offer a safer alternative to conventional estrogens. The dose-dependent beneficial effects on bone and the uterus, combined with a reduced proliferative effect on the mammary gland, support its continued development for use in hormone therapy and contraception. Further research will continue to elucidate the full clinical potential of this unique native estrogen.

References

- 1. Oral bioavailability and bone-sparing effects of this compound in an osteoporosis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of this compound Exposure between Women and Mice to Model Preclinical Experiments and Anticipate Human Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of this compound Exposure between Women and Mice to Model Preclinical Experiments and Anticipate Human Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound is a weak estrogen antagonizing estradiol-dependent mammary gland proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Key Learnings from the Endocrine Disruptor Screening Program (EDSP) Tier 1 Rodent Uterotrophic and Hershberger Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Convenient Method for Evaluating Epithelial Cell Proliferation in the Whole Mammary Glands of Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The uterine and vascular actions of this compound delineate a distinctive profile of estrogen receptor α modulation, uncoupling nuclear and membrane activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The uterine and vascular actions of this compound delineate a distinctive profile of estrogen receptor α modulation, uncoupling nuclear and membrane activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. experts.illinois.edu [experts.illinois.edu]

The Physiological Role of Estetrol in Human Fetal Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estetrol (E4), a unique estrogenic steroid, is distinguished by its exclusive production by the human fetal liver during pregnancy. Despite its discovery in 1965, its precise physiological role in fetal development remains an area of active investigation. Characterized by significantly higher concentrations in the fetal circulation compared to the maternal bloodstream, E4 exhibits a distinctive profile as a selective estrogen receptor modulator (SERM). It primarily mediates its effects through the nuclear estrogen receptor alpha (ERα), with minimal to no agonistic activity on membrane-bound ERα. This tissue-selective action suggests a nuanced role in fetal organogenesis, potentially influencing the development of the brain, lungs, and adrenal glands. This technical guide provides a comprehensive overview of the current understanding of this compound's function during human fetal development, consolidating quantitative data, experimental methodologies, and known signaling pathways to serve as a resource for researchers and professionals in drug development.

Introduction

This compound (estra-1,3,5(10)-triene-3,15α,16α,17β-tetrol), or E4, is a steroid hormone with four hydroxyl groups, setting it apart from other endogenous estrogens like estradiol (E2) and estriol (E3). Its synthesis is a hallmark of human pregnancy, beginning as early as the ninth week of gestation.[1] While its presence has been known for decades, recent research has reinvigorated interest in E4 due to its unique pharmacological properties and potential therapeutic applications. This guide delves into the core of E4's physiological significance in the context of the developing human fetus.

Biosynthesis and Feto-Maternal Circulation

This compound is a product of the intricate interplay between the fetal liver and the placenta. The primary pathway for its synthesis involves the hydroxylation of estradiol (E2) and estriol (E3) by the fetal liver enzymes 15α-hydroxylase and 16α-hydroxylase.[1] Two main pathways for E4 biosynthesis have been proposed:

-

The Phenolic Pathway: Estradiol (E2) produced in the placenta enters the fetal circulation, where it is sulfated. This E2-sulfate is then hydroxylated in the fetal liver to form E4-sulfate.[2]

-

The Neutral Pathway: 15α,16α-dihydroxy-dehydroepiandrosterone sulfate (DHEAS) is synthesized in the fetal liver and subsequently converted to E4 in the placenta.[2]

The relative contribution of each pathway to the total E4 pool is not yet fully elucidated.[2]

Once synthesized, E4 enters the fetal and subsequently the maternal circulation. A striking feature of E4 is its concentration gradient between the fetal and maternal compartments.

Data Presentation: this compound Concentrations

The following tables summarize the quantitative data available on this compound concentrations in various fetal and maternal compartments.

Table 1: Unconjugated this compound (E4) Concentrations in Fetal and Maternal Circulation at Term

| Compartment | Mean Concentration (pg/mL) | Standard Deviation (pg/mL) | Reference |

| Umbilical Vein | 8,064.0 | 6,595.4 | [3] |

| Umbilical Artery | 3,515.9 | 1,553.8 | [3] |

| Maternal Peripheral Vein | 1,209.0 | 530.3 | [3] |

Table 2: this compound Concentrations in Amniotic Fluid

| Gestational Stage | Unconjugated E4 (ng/mL) | Total E4 (ng/mL) | Reference |

| Near Term | Higher than maternal plasma | Not specified | [4] |

| Parturition | ~1/3 of fetal plasma levels | Not specified | [4] |

Table 3: Binding Affinity of this compound (E4) to Estrogen Receptors

| Receptor | Ki (nmol/L) | Relative Binding Affinity (%) vs. Estradiol (E2) | Reference |

| Estrogen Receptor α (ERα) | 4.9 | ~1-5% | [5][6][7] |

| Estrogen Receptor β (ERβ) | 19 | ~1-5% | [5][6] |

Mechanism of Action: A Selective Estrogen Receptor Modulator

This compound's physiological effects are primarily mediated through its interaction with estrogen receptors. It displays a unique profile as a selective estrogen receptor modulator (SERM), with a distinct preference for activating nuclear ERα while having limited or even antagonistic effects on membrane-bound ERα.[8][9][10]

Signaling Pathway of this compound via Nuclear Estrogen Receptor α

The canonical signaling pathway for this compound involves its binding to nuclear ERα. This interaction triggers a cascade of molecular events leading to the regulation of target gene expression.

Figure 1: this compound's nuclear ERα signaling pathway.

Physiological Roles in Fetal Development

The high circulating levels of this compound in the fetus strongly suggest a significant, though not fully elucidated, physiological role. Current research points to its involvement in the development and maturation of several key organ systems.

Neurodevelopment

This compound is believed to play a neuroprotective role during fetal development. In vitro and in vivo studies have indicated that E4 possesses antioxidative, neurogenic, and promyelinating properties.[11] Its actions in the central nervous system are thought to be mediated through both ERα and ERβ.[11]

Figure 2: Proposed roles of this compound in fetal neurodevelopment.

Lung Maturation

Evidence suggests that estrogens, in general, contribute to fetal lung maturation. While direct studies on this compound are limited, its presence in high concentrations during the later stages of gestation coincides with critical periods of lung development, including the production of surfactant. Glucocorticoids are the primary drivers of surfactant synthesis, but estrogens may play a synergistic or modulatory role.[12][13]

Adrenal Gland Function

The fetal adrenal gland is a major site of steroidogenesis, producing precursors essential for placental estrogen synthesis. Estrogens, in turn, can modulate fetal adrenal function.[14][15] Estradiol has been shown to inhibit cortisol production while increasing DHEA production in fetal adrenal cells.[14] Given its structural similarity and presence, this compound may also participate in this feedback loop, influencing the profile of steroid hormones produced by the fetal adrenal gland.

Figure 3: this compound's potential role in the feto-placental-adrenal axis.

Experimental Protocols

Detailed, step-by-step experimental protocols for the study of this compound are often proprietary or described in brief in publications. However, the following sections outline the general methodologies employed in key areas of this compound research.

Quantification of this compound in Biological Samples

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to isolate steroids from plasma, serum, or amniotic fluid.

-

Derivatization (for GC-MS): To increase volatility and improve chromatographic properties, this compound is derivatized, often through silylation.[16]

-

-

Chromatographic Separation:

-

GC-MS: A gas chromatograph separates the derivatized steroids based on their boiling points and interaction with the column's stationary phase.

-

LC-MS: A liquid chromatograph separates the underivatized steroids based on their polarity.[17]

-

-

Mass Spectrometric Detection:

-

The mass spectrometer ionizes the separated compounds and detects them based on their mass-to-charge ratio, providing high specificity and sensitivity for quantification.

-

Figure 4: General workflow for this compound quantification.

In Vitro Studies on Fetal Neuronal Cells

Methodology: Primary Fetal Neuron Culture

-

Tissue Dissociation: Fetal brain tissue is enzymatically and mechanically dissociated to obtain a single-cell suspension.

-

Cell Plating: Neurons are plated on coated culture dishes to promote attachment and growth.

-

Cell Culture: Cells are maintained in a specialized neurobasal medium supplemented with growth factors.

-

This compound Treatment: Cultured neurons are treated with varying concentrations of this compound to assess its effects on cell viability, neurite outgrowth, and gene expression.

-

Analysis: Techniques such as immunocytochemistry for neuronal markers, quantitative PCR for gene expression, and assays for cell survival and apoptosis are employed.

Conclusion and Future Directions

This compound is a unique fetal steroid with a distinct mechanism of action and a clear concentration gradient favoring the fetal compartment. While its precise physiological roles are still being unraveled, evidence points towards its involvement in key developmental processes, particularly in the central nervous system. Its selective activation of nuclear ERα suggests a finely tuned regulatory function, potentially protecting the fetus from the more potent effects of other estrogens.

Future research should focus on elucidating the specific downstream targets of this compound-mediated ERα activation in various fetal tissues. The use of advanced techniques such as ChIP-seq and transcriptomics on fetal cell lines or organoids treated with this compound will be crucial in mapping its complete signaling network. A deeper understanding of this compound's role in fetal lung and adrenal development is also warranted. Unraveling the complexities of this compound's function will not only provide fundamental insights into human fetal physiology but may also open new avenues for therapeutic interventions in prenatal and neonatal medicine.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of this compound in human pregnancy: Potential pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. tandfonline.com [tandfonline.com]

- 5. womensinternational.com [womensinternational.com]

- 6. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 7. Sequence to Structure Approach of Estrogen Receptor Alpha and Ligand Interactions [journal.waocp.org]

- 8. The uterine and vascular actions of this compound delineate a distinctive profile of estrogen receptor α modulation, uncoupling nuclear and membrane activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The uterine and vascular actions of this compound delineate a distinctive profile of estrogen receptor α modulation, uncoupling nuclear and membrane activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of glucocorticoids on fetal and neonatal lung development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of pulmonary surfactant protein synthesis in fetal lung: a major role of glucocorticoids and cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The control of steroidogenesis by human fetal adrenal cells in tissue culture. IV. The effect of exposure to placental steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The role of human fetal adrenals in steroidogenesis: effect of adrenocorticosterone on urinary excretion of estrogens in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Whole blood microsampling for the quantitation of this compound without derivatization by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Estetrol (E4): A Technical Guide to Estrogen Receptor Binding Affinity and Signaling

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Estetrol (E4) is a naturally occurring estrogen produced by the human fetal liver during pregnancy.[1][2] Structurally, it is unique among endogenous estrogens, possessing four hydroxyl groups.[2] In recent years, E4 has garnered significant attention as a potential therapeutic agent, particularly in the fields of contraception and menopausal hormone therapy.[2][3] Its distinct pharmacological profile, characterized by selective tissue activity, is rooted in its specific interactions with the two primary estrogen receptor subtypes: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). This technical guide provides an in-depth analysis of E4's binding affinity for ERα and ERβ, details the experimental protocols used for these determinations, and illustrates the subsequent signaling pathways.

Quantitative Binding Affinity Profile

This compound demonstrates a moderate binding affinity for both estrogen receptors, with a notable preference for ERα over ERβ.[1][4] This selectivity is a key determinant of its biological activity. The binding affinity is typically quantified using metrics such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the Relative Binding Affinity (RBA) compared to the primary endogenous estrogen, 17β-estradiol (E2).

Dissociation and Inhibition Constants (Ki)

The Ki value represents the dissociation constant of the inhibitor (in this case, E4) from the receptor, providing a direct measure of binding affinity. A lower Ki value indicates a higher affinity. Studies have established specific Ki values for this compound's interaction with human estrogen receptors.

Table 1: this compound (E4) Inhibition Constants (Ki) for Human ERα and ERβ

| Compound | ERα Ki (nM) | ERβ Ki (nM) | ERα/ERβ Selectivity Ratio |

|---|

| this compound (E4) | 4.9[4][5] | 19[4][5] | ~4-fold preference for ERα[1][4] |

Data sourced from competitive binding assays with human receptors.

Comparative Binding Affinity

Compared to estradiol (E2), this compound is considered a weaker estrogen based on receptor binding affinity alone.[2][6] Its affinity for ERα is approximately 25-fold lower than that of E2.[1][2] Despite this, E4 exhibits high oral bioavailability and metabolic stability, contributing to its significant in vivo potency.[4][6]

Table 2: Relative Binding Affinity (RBA) of Endogenous Estrogens for ERα (Rat)

| Compound | ERα RBA (%) |

|---|---|

| Estradiol (E2) | 100 |

| Estrone (E1) | 11 ± 8 |

| Estriol (E3) | 10 ± 4 |

| this compound (E4) | 0.5 ± 0.2[4] |

RBA is calculated relative to 17β-estradiol (set at 100%). Data from studies using rat uterine cytosol.[4]

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of binding affinities for estrogen receptors is commonly performed using a competitive radioligand binding assay. This method measures the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [3H]17β-estradiol) from the receptor.

Detailed Methodology

-

Receptor Preparation:

-

The source of estrogen receptors can be recombinant human ERα and ERβ or tissue preparations rich in these receptors, such as rat uterine cytosol.[7]

-

For tissue-based assays, uteri are harvested from ovariectomized rats to minimize endogenous estrogen levels.[7]

-

The tissue is homogenized in an ice-cold buffer (e.g., TEDG buffer: Tris, EDTA, Dithiothreitol, Glycerol) and subjected to ultracentrifugation (e.g., 105,000 x g for 60 minutes at 4°C) to isolate the cytosol, which contains the soluble estrogen receptors.[7]

-

The total protein concentration of the cytosol is determined using a suitable protein assay.[8]

-

-

Assay Execution:

-

A fixed concentration of the radioligand (e.g., 0.5 - 1.0 nM [3H]17β-estradiol) is incubated with a standardized amount of receptor preparation (e.g., 50-100 µg of cytosolic protein).[7]

-

Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation tubes.[7]

-

Control tubes are included to determine total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a large excess of an unlabeled ligand like diethylstilbestrol).[7]

-

The mixture is incubated to allow the binding to reach equilibrium (e.g., overnight at 4°C).

-

-

Separation of Bound and Unbound Ligand:

-

The receptor-bound radioligand must be separated from the free radioligand. A common method is hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) precipitation, which binds the free radioligand, followed by centrifugation.[7]

-

-

Quantification and Data Analysis:

-

The radioactivity in the supernatant (containing the receptor-bound ligand) is measured using liquid scintillation counting.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

A competition curve is generated by plotting the percent specific binding against the log concentration of the competitor.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.[7]

-

The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

-

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound/GPER/SERPINB2 transduction signaling inhibits the motility of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (medication) - Wikipedia [en.wikipedia.org]

- 5. axonmedchem.com [axonmedchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. epa.gov [epa.gov]

In Vitro Characterization of Estetrol's Tissue-Selective Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estetrol (E4), a native estrogen produced by the human fetal liver, is emerging as a promising therapeutic agent with a distinct tissue-selective profile.[1] Unlike classical estrogens, E4 exhibits a unique mechanism of action, behaving as a selective estrogen receptor modulator (SERM).[1][2] This document provides an in-depth technical guide on the in vitro characterization of E4's tissue-selective effects, summarizing key quantitative data, detailing experimental protocols, and illustrating associated signaling pathways. The evidence presented underscores E4's potential for applications such as contraception and menopausal hormone therapy, with a potentially improved safety profile compared to other estrogens.[3][4]

Mechanism of Action: A Native Estrogen with Selective Tissue Activity (NEST)

This compound is characterized as a Native Estrogen with Selective Tissue activity (NEST). Its tissue-selective effects are primarily attributed to its differential activity on nuclear and membrane estrogen receptor α (ERα).[5][6] E4 acts as an agonist on nuclear ERα, mediating desired estrogenic effects in tissues like the bone, vagina, and endometrium.[1] However, it displays antagonistic properties on membrane-associated ERα, particularly in the presence of estradiol (E2), which may contribute to its favorable safety profile in tissues like the breast.[7][8]

E4 exhibits a moderate binding affinity for both ERα and ERβ, with a 4- to 5-fold higher preference for ERα.[1] Notably, its binding affinity for ERα is significantly lower than that of estradiol (E2).[1] E4 does not bind to Sex Hormone Binding Globulin (SHBG) and does not stimulate SHBG production by liver cells, which influences its bioavailability.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies characterizing this compound's effects.

Table 1: Estrogen Receptor Binding Affinity

| Ligand | Receptor | Relative Binding Affinity (%) vs. E2 | Reference |

| This compound (E4) | ERα | 0.3 - 4% | [1] |

| This compound (E4) | ERβ | 0.15 - 1% | [1] |

Table 2: In Vitro Effects on Breast Cancer Cells (MCF-7, T47-D)

| Parameter | Condition | E4 Effect | E2 Effect | Reference |

| Proliferation | E4 (10⁻⁹ M to 10⁻⁷ M) | Dose-dependent increase | 100x more potent than E4 | [9] |

| E4 (10⁻¹¹ to 10⁻⁸ M) | Stimulated growth | More potent than E4 | [10] | |

| E4 + E2 | Attenuated E2-induced tumor growth | Stimulated tumor growth | [4] | |

| Apoptosis | Long-Term Estrogen-Deprived (LTED) cells | Induced apoptosis | Similar effect to E4 at higher doses | [10] |

| Hormone-sensitive MCF-7 cells (10⁻¹² M) | Induced apoptosis | Did not induce apoptosis at low doses | [10] | |

| Migration & Invasion | E4 alone | Weakly stimulated | Stimulated | [7] |

| E4 + E2 | Decreased E2-induced migration and invasion | Stimulated | [7] | |

| Gene Expression (PGR mRNA) | E4 (10⁻¹⁰ M or 10⁻⁹ M) | Dose-dependent increase | Stimulated | [9] |

Table 3: In Vitro Effects on Endometrial Cells

| Parameter | Condition | E4 Effect | E2 Effect | Reference |

| Proliferation | Endometriotic cell lines | No effect | Increased | [11][12] |

| Migration & Invasion | Immortalized human endometrial stromal cells (HESCs) | Inhibited E2-induced migration and invasion | Stimulated | [13][14] |

| Gene Expression (WASF-1) | HESCs | Downregulated | Upregulated | [13][15] |

Table 4: In Vitro Effects on Other Cell Types

| Cell Type | Parameter | E4 Effect | Reference |

| Human Osteoblastic Cells | Proliferation | No effect detected | [4] |

| Human Endothelial Cells (HUVEC) | Nitric Oxide (NO) Synthesis | Increased eNOS expression and enzymatic activation | [16] |

| Primary Hippocampal Cells | Cell Survival (under oxidative stress) | Neuroprotective, increased cell survival | [17][18] |

| Human Liver Cells (HepG2) | SHBG Production | No stimulation | [4][19] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound (this compound) to the estrogen receptor compared to a radiolabeled ligand (e.g., [³H]-Estradiol).

Materials:

-

Rat uterine cytosol preparation (source of ERα and ERβ)

-

[³H]-17β-estradiol (radiolabeled ligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

Test compound (this compound)

-

Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-

Scintillation fluid and counter

Protocol:

-

Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosol containing the estrogen receptors.[20]

-

Assay Setup: A constant concentration of [³H]-17β-estradiol and uterine cytosol are incubated with increasing concentrations of the unlabeled competitor (E2 for standard curve, or E4).[20]

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: An HAP slurry is added to bind the receptor-ligand complexes. The slurry is washed to remove the unbound radioligand.[20]

-

Quantification: Scintillation fluid is added to the HAP pellet, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specifically bound [³H]-17β-estradiol against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. The relative binding affinity (RBA) is then calculated.[20]

Cell Proliferation Assay (e.g., using MCF-7 cells)

This assay measures the effect of a compound on the proliferation of estrogen-sensitive cells.

Materials:

-

MCF-7 breast cancer cells (or other estrogen-responsive cell line)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Charcoal-stripped FBS (to remove endogenous steroids)

-

Test compound (this compound) and control (Estradiol)

-

Reagents for proliferation measurement (e.g., MTT, BrdU, or CyQUANT)

-

Microplate reader

Protocol:

-

Cell Seeding: MCF-7 cells are seeded in a 96-well plate in regular growth medium and allowed to attach.

-

Hormone Deprivation: The medium is replaced with a medium containing charcoal-stripped FBS for a period to deprive the cells of estrogen and synchronize them.

-

Treatment: The cells are then treated with various concentrations of this compound or Estradiol. A vehicle control is also included.

-

Incubation: The cells are incubated for a defined period (e.g., 48-72 hours) to allow for cell proliferation.

-

Quantification of Proliferation: A proliferation reagent (e.g., MTT) is added to the wells. The absorbance is then measured using a microplate reader, which is proportional to the number of viable cells.[21][22]

-

Data Analysis: The proliferation in treated wells is expressed as a percentage of the control. Dose-response curves are generated to determine the EC50 (the concentration that produces 50% of the maximal response).

Transactivation Assay

This assay measures the ability of a compound to activate the transcriptional activity of the estrogen receptor.

Materials:

-

Host cell line (e.g., HEK293, HeLa)

-

Expression vector for ERα or ERβ

-

Reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase)

-

Transfection reagent

-

Test compound (this compound) and control (Estradiol)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Transfection: The host cells are co-transfected with the ER expression vector and the ERE-reporter plasmid.

-

Treatment: After transfection, the cells are treated with various concentrations of this compound or Estradiol.

-

Incubation: The cells are incubated to allow for receptor activation and reporter gene expression.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized (e.g., to total protein concentration or a co-transfected control plasmid). The fold induction of reporter gene activity relative to the vehicle control is calculated. Dose-response curves are generated to determine the EC50.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for characterizing this compound.

Caption: this compound's dual action on nuclear and membrane ERα.

Caption: In vitro characterization workflow for this compound.

Conclusion

The in vitro data robustly support the classification of this compound as a Native Estrogen with Selective Tissue activity (NEST). Its unique profile, characterized by agonistic effects on nuclear ERα and antagonistic effects on membrane ERα, translates to a differentiated and potentially safer pharmacological profile compared to other estrogens. The compiled data and protocols in this guide serve as a valuable resource for researchers and drug developers in the field of women's health, facilitating further investigation into the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C18H24O4 | CID 27125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound: A New Choice for Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights on this compound, the native estrogen: from contraception to hormone replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The benefits of this compound addition to drospirenone for contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Effects of this compound on Migration and Invasion in T47-D Breast Cancer Cells through the Actin Cytoskeleton [frontiersin.org]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. This compound Combined to Progestogen for Menopause or Contraception Indication Is Neutral on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound Increases Progesterone Genetic Response without Triggering Common Estrogenic Effects in Endometriotic Cell Lines and Primary Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibitory effects of this compound on the invasion and migration of immortalized human endometrial stromal cells [jstage.jst.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. Inhibitory effects of this compound on the invasion and migration of immortalized human endometrial stromal cells [jstage.jst.go.jp]

- 16. Frontiers | this compound Modulates Endothelial Nitric Oxide Synthesis in Human Endothelial Cells [frontiersin.org]

- 17. Estrogen receptors and this compound-dependent neuroprotective actions: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. joe.bioscientifica.com [joe.bioscientifica.com]

- 19. This compound does not bind sex hormone binding globulin or increase its production by human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. austinpublishinggroup.com [austinpublishinggroup.com]

- 22. Proliferation assays for estrogenicity testing with high predictive value for the in vivo uterotrophic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicology and Safety Profile of Estetrol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estetrol (E4) is a native estrogen produced by the human fetal liver during pregnancy.[1][2] Its unique pharmacological profile, characterized by selective activation of nuclear estrogen receptor alpha (ERα), has garnered significant interest for its potential in hormonal contraception and menopausal hormone therapy.[1][2] This document provides a comprehensive overview of the initial toxicology and safety profile of this compound, drawing from available preclinical and early clinical data.

Executive Summary

Initial studies suggest that this compound possesses a favorable safety profile, distinguishing it from other estrogens. Key findings from a comprehensive nonclinical program, including studies on acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive toxicity, and safety pharmacology, indicate a low order of acute toxicity and no genotoxic potential.[1] The observed toxicities in repeat-dose studies and the tumorigenic effects in rodent carcinogenicity bioassays are consistent with its estrogenic mechanism of action.[1] Safety pharmacology assessments have not revealed adverse effects on the central nervous, cardiovascular, or respiratory systems.[1]

Mechanism of Action: Selective Estrogen Receptor Modulation

This compound exhibits a distinctive mechanism of action by acting as a selective agonist of the nuclear estrogen receptor alpha (ERα). Unlike other estrogens, it demonstrates minimal activity at the membrane-associated ERα. This selective nuclear activation is believed to contribute to its favorable safety profile, particularly concerning its effects on hemostasis and breast tissue.

Figure 1: this compound's Selective ERα Signaling Pathway

Preclinical Toxicology

A comprehensive preclinical toxicology program was conducted to support the clinical development of this compound, adhering to Good Laboratory Practice (GLP) standards.[1]

Acute Toxicity

Studies in rats and monkeys have demonstrated a low order of acute toxicity for this compound when administered orally.[1] Specific LD50 values are not publicly available.

Table 1: Summary of Acute Toxicity Findings

| Species | Route of Administration | Key Findings | Reference |

| Rat | Oral | Low order of acute toxicity. | [1] |

| Monkey | Oral | Low order of acute toxicity. | [1] |

Repeated-Dose Toxicity

Repeated-dose oral toxicity studies have been conducted in mice (up to 3 months), rats (up to 6 months), and cynomolgus monkeys (up to 9 months).[1] The observed findings were consistent with the known pharmacological effects of estrogens and included microscopic changes in the reproductive tract, mammary gland, pituitary, liver, kidney, adrenal gland, lymphoid organs, skin/hair, and bone.[1] Specific No-Observed-Adverse-Effect-Levels (NOAELs) for this compound from these studies are not publicly available. A 3-month study in monkeys with a combination of this compound and drospirenone showed hyperglycemia and pancreatic islet cell vacuolation, which are known class effects of estrogens and progestogens.[1]

Table 2: Summary of Repeated-Dose Toxicity Studies

| Species | Duration | Route | Key Findings | Reference |

| Mouse | Up to 3 months | Oral | Estrogenic effects on various organs. | [1] |

| Rat | Up to 6 months | Oral | Estrogenic effects on various organs. | [1] |

| Cynomolgus Monkey | Up to 9 months | Oral | Estrogenic effects on various organs. | [1] |

Genotoxicity

This compound has been evaluated in a battery of in vitro and in vivo genotoxicity studies and is not considered to be genotoxic.[1]

Table 3: Summary of Genotoxicity Findings

| Assay Type | System | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames test) | In vitro | Non-mutagenic | [1] |

| Chromosome Aberration Assay | In vitro | Non-clastogenic | [1] |

| Micronucleus Test | In vivo | Non-genotoxic | [1] |

Carcinogenicity